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molecular formula C7H5BrN2 B032787 6-Bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 944937-53-5

6-Bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B032787
M. Wt: 197.03 g/mol
InChI Key: OJFFFCVPCVATIV-UHFFFAOYSA-N
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Patent
US08835420B2

Procedure details

A solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (54 kg from multiple batches based on wt % assay, 274 mol) in ethyl acetate from the previous step was distilled under vacuum at 45±5° C. to a volume of about 110 L (2 L/kg) and then cooled to 25±5° C. Dimethylcarbonate (33.0 kg, 367 mol) and Et3N (22.0 kg, 217 mol) were added and the mixture was distilled under vacuum at 50±5° C. to a volume of about 85 L. N,N-dimethylformamide (82.5 kg, 1.6 L/kg) was added and the mixture was distilled under vacuum at 50±5° C. until no distillate was observed. The mixture was cooled to 25±5° C., and dimethylcarbonate (165 kg, 1833 mol), Et3N (60.5 kg, 598 mol), and tetrabutylammonium bromide (11.0 kg) were added. The reaction mixture was heated to 88±5° C. After 12 hours at 105-110° C. (jacket temperature), which corresponded to 83-85° C. reaction mixture temperature, HPLC analysis indicated 59.6% of the starting material remained. The jacket temperature was increased to 115-120° C. (corresponding to 84-87° C. reaction mixture temperature). After 18 hours at 115-120° C. (jacket temperature) HPLC analysis indicated 0.2% of the starting material remained. The mixture was cooled to 25° C. and then concentrated under vacuum at 55±5° C. to remove most of the dimethylcarbonate and Et3N. Next, the mixture was cooled to 25° C. and MTBE (340 kg) was added, followed by water (440 kg). The mixture was stirred for 30 minutes. Stirring was stopped and the mixture was left for 30 minutes for phase separation to occur. The aqueous phase was extracted with MTBE (2×209 kg). The MTBE phases were combined and washed with brine solution (286 kg). Activated charcoal (2.7 kg) was added to the organic phase, which was stirred for 1 hour and then filtered through a pad of Celite. The filter cake was washed with MTBE (55 kg). The organic layers were combined (750 kg, 6.45% by HPLC-assay) and distilled to dryness to obtain the title compound as yellow oil (48.4 kg). The product was used directly in the next step without further purification.
Quantity
54 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33 kg
Type
reactant
Reaction Step Two
Name
Quantity
22 kg
Type
reactant
Reaction Step Two
Quantity
165 kg
Type
reactant
Reaction Step Three
Name
Quantity
60.5 kg
Type
reactant
Reaction Step Three
Quantity
11 kg
Type
catalyst
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.[CH3:11]OC(=O)OC.CCN(CC)CC>C(OCC)(=O)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([CH3:11])[CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
54 kg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)C=CN2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
33 kg
Type
reactant
Smiles
COC(OC)=O
Name
Quantity
22 kg
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
165 kg
Type
reactant
Smiles
COC(OC)=O
Name
Quantity
60.5 kg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
11 kg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under vacuum at 50±5° C. to a volume of about 85 L
ADDITION
Type
ADDITION
Details
N,N-dimethylformamide (82.5 kg, 1.6 L/kg) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under vacuum at 50±5° C. until no distillate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 88±5° C
CUSTOM
Type
CUSTOM
Details
reaction mixture temperature, HPLC analysis
TEMPERATURE
Type
TEMPERATURE
Details
The jacket temperature was increased to 115-120° C.
CUSTOM
Type
CUSTOM
Details
(corresponding to 84-87° C. reaction mixture temperature)
WAIT
Type
WAIT
Details
After 18 hours at 115-120° C. (jacket temperature) HPLC analysis indicated
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum at 55±5° C.
CUSTOM
Type
CUSTOM
Details
to remove most of the dimethylcarbonate and Et3N
TEMPERATURE
Type
TEMPERATURE
Details
Next, the mixture was cooled to 25° C.
ADDITION
Type
ADDITION
Details
MTBE (340 kg) was added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
the mixture was left for 30 minutes for phase separation
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with MTBE (2×209 kg)
WASH
Type
WASH
Details
washed with brine solution (286 kg)
ADDITION
Type
ADDITION
Details
Activated charcoal (2.7 kg) was added to the organic phase, which
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The filter cake was washed with MTBE (55 kg)
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 kg
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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